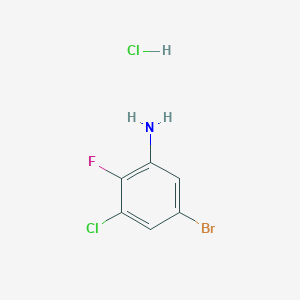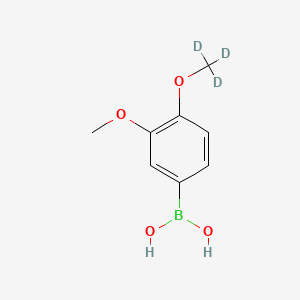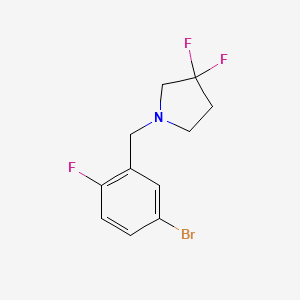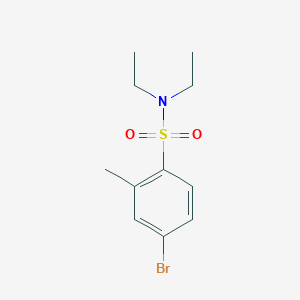
4-BRomo-N,N-diethyl-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide: is an organic compound with the molecular formula C11H16BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with a bromine atom at the 4-position, a methyl group at the 2-position, and a diethylamino group at the sulfonamide nitrogen
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the following steps:
Nitration of Toluene: Toluene is nitrated to produce 2-methyl-4-nitrotoluene.
Reduction: The nitro group is reduced to an amine, yielding 2-methyl-4-aminotoluene.
Sulfonylation: The amine is then sulfonylated using chlorosulfonic acid to form 2-methyl-4-aminobenzenesulfonamide.
Bromination: The final step involves bromination of the aromatic ring using bromine or a brominating agent like N-bromosuccinimide (NBS) to obtain 4-Bromo-2-methylbenzenesulfonamide.
N,N-Diethylation: The sulfonamide is then alkylated with diethylamine to produce the final compound, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the sulfonamide group.
Coupling Reactions: It can also undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with methoxide would yield 4-methoxy-N,N-diethyl-2-methylbenzenesulfonamide.
科学研究应用
Chemistry
In chemistry, 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution and coupling reactions makes it valuable for constructing diverse chemical structures.
Biology and Medicine
In biological and medicinal research, this compound can be used to develop new pharmaceuticals. Its sulfonamide group is a common pharmacophore in many drugs, and modifications to this structure can lead to compounds with different biological activities.
Industry
In industry, this compound can be used in the production of dyes, agrochemicals, and other specialty chemicals. Its reactivity and functional groups make it a versatile building block for various applications.
作用机制
The mechanism of action of 4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, inhibiting their activity or modulating their function. The sulfonamide group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to active sites of enzymes.
相似化合物的比较
Similar Compounds
- 4-Bromo-N,N-dimethylbenzenesulfonamide
- 4-Chloro-N,N-diethyl-2-methylbenzenesulfonamide
- 4-Bromo-N,N-diethylbenzenesulfonamide
Uniqueness
4-Bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the specific combination of substituents on the benzene ring. The presence of both a bromine atom and a diethylamino group provides distinct reactivity and potential biological activity compared to similar compounds. This uniqueness can be exploited in the design of new molecules with desired properties for various applications.
属性
IUPAC Name |
4-bromo-N,N-diethyl-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-7-6-10(12)8-9(11)3/h6-8H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNGAEWPOARUBIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C=C1)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
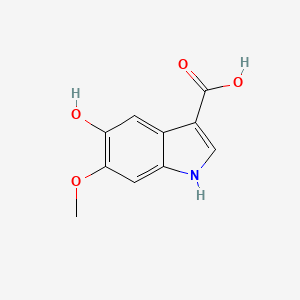
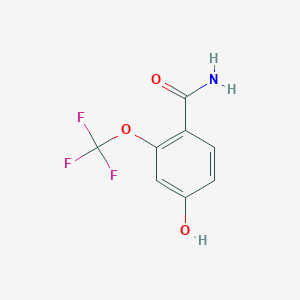
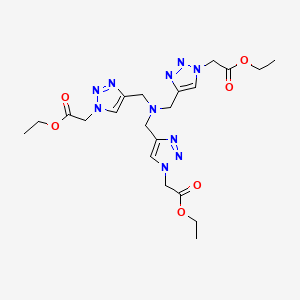
![2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline](/img/structure/B8121734.png)
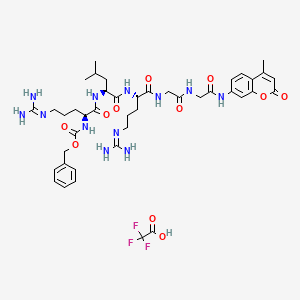
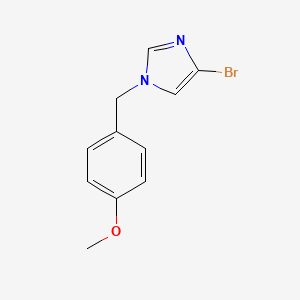
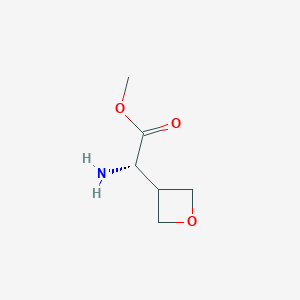
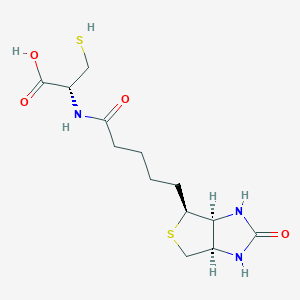
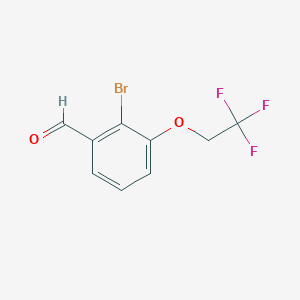
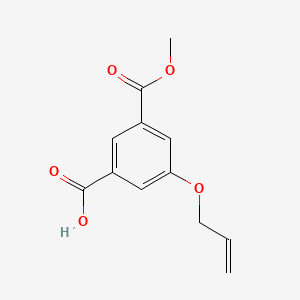
![2-Oxo-2,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic Acid](/img/structure/B8121775.png)
